molecular formula C20H17N3O2S2 B2607692 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-64-5

7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2607692
CAS No.: 1111160-64-5
M. Wt: 395.5
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Description

7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a thiazole ring, which is further substituted with various functional groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving thiourea and α-haloketones.

    Substitution Reactions:

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazoloquinazolines have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes them interesting candidates for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide would need to be validated through experimental studies.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazoloquinazolines can interact with enzymes by binding to their active sites, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, if the compound targets a kinase, it could inhibit cell proliferation, making it useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug).

Uniqueness

What sets 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide apart is its unique combination of a quinazoline core with a thiazole ring and specific functional groups. This unique structure could confer distinct biological activities and therapeutic potential not seen in other similar compounds.

Biological Activity

The compound 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a derivative of thiazoloquinazoline, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its interactions with biological targets and its pharmacological properties.

Synthesis

The synthesis of thiazoloquinazoline derivatives often involves the condensation of appropriate thiazole and quinazoline precursors. For the specific compound , synthetic routes typically include:

  • Formation of the thiazole ring using thioketones and appropriate amines.
  • Cyclization with quinazoline derivatives , which may involve various functional groups to enhance biological activity.

Recent studies indicate that compounds like this compound can act on various biological pathways:

  • G-protein Coupled Receptors (GPCRs) : The compound has been identified as a potential activator of BK (big potassium) channels, which are crucial in regulating cellular excitability and neurotransmitter release .
  • Anticancer Activity : Thiazoloquinazoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, structural modifications have led to enhanced potency against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .

Case Studies

  • BK Channel Opening : A study screened a library of compounds for BK channel activity and identified several thiazoloquinazoline derivatives as moderate activators. The compound exhibited significant channel-opening activity at micromolar concentrations .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that structural analogs of the compound inhibited cell growth in MCF7 and HepG2 cancer cell lines with IC50 values ranging from 2 to 10 μM, indicating a potential for further development as an anticancer agent .

Data Tables

Compound NameStructureIC50 (μM)Target
This compoundstructure2.09 (MCF7)EGFR
Analog Astructure0.096 (MCF7)EGFR
Analog Bstructure10 (A549)VEGF RTK

Properties

IUPAC Name

7-methyl-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-11-3-6-13(7-4-11)10-21-19(25)16-17-22-18(24)14-9-12(2)5-8-15(14)23(17)20(26)27-16/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPLZGIVTWRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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